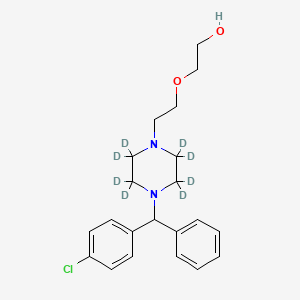
Hydroxyzine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyzine-d8 is a deuterated form of hydroxyzine, a first-generation antihistamine. It is primarily used as an internal standard for the quantification of hydroxyzine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace some of the hydrogen atoms in the molecule, making it useful in pharmacokinetic studies and other research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxyzine-d8 is synthesized by incorporating deuterium atoms into the hydroxyzine molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the deuteration of hydroxyzine hydrochloride using deuterated hydrochloric acid (DCl) in a suitable solvent . The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is optimized to achieve high yields and purity, making this compound suitable for use in various research and analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxyzine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Hydroxyzine-d8 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of hydroxyzine.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of hydroxyzine in biological systems.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
Mécanisme D'action
Hydroxyzine-d8 exerts its effects primarily through its action as a histamine H1 receptor antagonist. By binding to the H1 receptors, it prevents the action of histamine, thereby reducing allergic reactions and providing sedative effects . Additionally, this compound has anxiolytic properties, making it useful in the treatment of anxiety disorders . The molecular targets and pathways involved include the inhibition of histamine-mediated signaling and modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
Hydroxyzine-d8 is unique due to its deuterated nature, which provides advantages in analytical applications. Similar compounds include:
Hydroxyzine: The non-deuterated form, used for similar therapeutic purposes but without the benefits of deuteration in analytical studies.
Cetirizine: A metabolite of hydroxyzine, also an antihistamine but with different pharmacokinetic properties.
Other Deuterated Antihistamines: Compounds like deuterated diphenhydramine, which offer similar benefits in analytical applications.
This compound stands out due to its specific use as an internal standard and its enhanced stability in analytical procedures .
Propriétés
Formule moléculaire |
C21H27ClN2O2 |
|---|---|
Poids moléculaire |
383.0 g/mol |
Nom IUPAC |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2/i10D2,11D2,12D2,13D2 |
Clé InChI |
ZQDWXGKKHFNSQK-BGKXKQMNSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
SMILES canonique |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)
![(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate](/img/structure/B12291248.png)
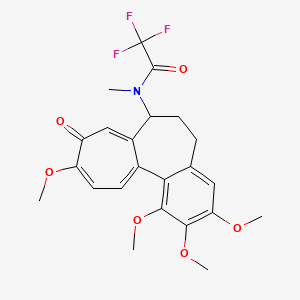

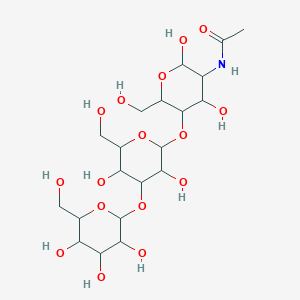
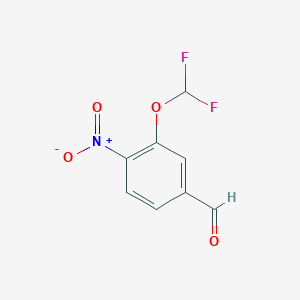
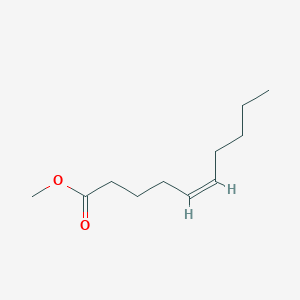
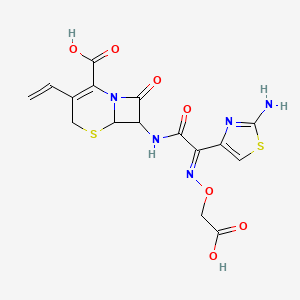

![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)
![(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one](/img/structure/B12291302.png)
